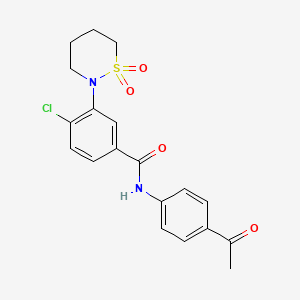![molecular formula C17H17N5S B7828397 N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7828397.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a benzimidazole moiety linked to a thieno[2,3-d]pyrimidine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then linked to the thieno[2,3-d]pyrimidine core through a series of condensation reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis .
化学反応の分析
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives reacting with nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism by which N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication. In anticancer research, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum antimicrobial and anticancer activities.
Thieno[2,3-d]pyrimidine derivatives: Investigated for their potential in treating various diseases, including cancer and inflammatory conditions.
Uniqueness
What sets N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine apart is its unique combination of the benzimidazole and thieno[2,3-d]pyrimidine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-8-7-14-21-12-5-3-4-6-13(12)22-14/h3-6,9H,7-8H2,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFCHKMNRUBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(4,4-Dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B7828326.png)



![2-({[5-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-ethoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B7828364.png)

![5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7828369.png)
![3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7828383.png)


![1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7828410.png)

![N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B7828424.png)
